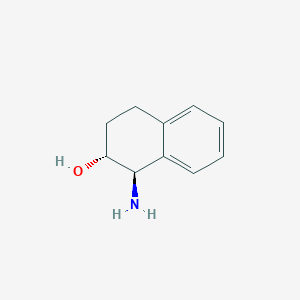

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

Descripción

Propiedades

IUPAC Name |

(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUGQUVHXNWCTQ-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]([C@@H]1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20519902 | |

| Record name | (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13286-65-2 | |

| Record name | (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective synthesis of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

An In-depth Technical Guide to the Enantioselective Synthesis of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

Introduction: The Significance of a Chiral Scaffold

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, a vicinal amino alcohol, is a highly valuable chiral building block in modern organic and medicinal chemistry. Its rigid, conformationally constrained structure, derived from the tetralin framework, and the presence of two adjacent stereocenters make it a privileged scaffold for the synthesis of pharmacologically active molecules and a powerful component in asymmetric catalysis.[1][2] Enantiomerically pure amino alcohols are crucial pharmacophores in drug discovery and are also employed as chiral auxiliaries to guide the stereochemical outcome of chemical reactions.[1][3]

The primary challenge in synthesizing the (1R,2R) isomer lies in the precise control of both relative (cis) and absolute stereochemistry at the C1 and C2 positions. This guide provides a detailed exploration of the principal, field-proven strategies for achieving this synthesis with high fidelity, focusing on the mechanistic rationale behind each approach.

Core Synthetic Strategies: A Mechanistic Overview

The enantioselective synthesis of cis-1-amino-2-tetralols can be broadly categorized into three main approaches: the direct installation of both functional groups onto an alkene precursor, the resolution of a racemic mixture, and the stereocontrolled reduction of a prochiral substrate.

Strategy 1: Sharpless Asymmetric Aminohydroxylation (ASAH)

The most direct and elegant route to vicinal amino alcohols is the Asymmetric Sharpless Aminohydroxylation (ASAH).[1][4] This powerful reaction creates both the C-N and C-O bonds simultaneously across a double bond with high syn-selectivity and enantiocontrol.[5][6]

Causality and Mechanism: The reaction proceeds via an osmium-catalyzed cycloaddition. An imidotriooxoosmium(VIII) species, formed from osmium tetroxide (OsO₄) and a nitrogen source, adds across the alkene (1,2-dihydronaphthalene) in a concerted [3+2] cycloaddition.[5] The choice of the chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), is critical. The ligand accelerates the reaction and creates a chiral environment around the osmium center, dictating the face of the alkene to which the addition occurs, thereby inducing enantioselectivity.[5][7]

A key challenge in the ASAH of unsymmetrical alkenes is regioselectivity—the nitrogen and oxygen can add in two different orientations.[1][5] For the synthesis of the target 1-amino-2-ol, the nitrogen must add to the C1 position. The regioselectivity can be influenced by the steric and electronic properties of the substrate and, crucially, by the choice of the chiral ligand and the nitrogen source.[5][7] Ligands based on a phthalazine (PHAL) core are commonly used and have been shown to effectively control both enantioselectivity and regioselectivity.[5][7]

Experimental Workflow: Sharpless Asymmetric Aminohydroxylation

Caption: Workflow for Sharpless Asymmetric Aminohydroxylation.

Protocol 1: Representative Sharpless Asymmetric Aminohydroxylation

-

Catalyst Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve the chiral ligand (e.g., (DHQ)₂PHAL, 1.5 mol%) in a 1:1 mixture of tert-butanol and water.

-

Reaction Initiation: Cool the solution to 0°C and add the nitrogen source (e.g., Chloramine-T trihydrate, 1.1 equivalents) followed by a catalytic amount of potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O, 1.0 mol%). Stir until the solution is homogeneous.

-

Substrate Addition: Add 1,2-dihydronaphthalene (1.0 equivalent) dropwise to the cold solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃) and stirring for 1 hour. Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the protected amino alcohol.

-

Deprotection: If a sulfonamide nitrogen source was used, remove the protecting group (e.g., with HBr/phenol) to yield the final product.

Strategy 2: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a robust strategy that leverages the stereoselectivity of enzymes to separate a racemic mixture.[8] For (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, this involves starting with racemic cis-1-amino-2-tetralol and using an enzyme to selectively acylate one enantiomer, leaving the other unreacted and enantiopure.

Causality and Mechanism: Lipases, particularly immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, are highly effective for this transformation.[8] The enzyme's active site is inherently chiral. When presented with a racemic substrate, one enantiomer fits preferentially into the active site and undergoes the enzymatic reaction (acylation) at a much faster rate. The other enantiomer, being a poor fit, remains largely unreacted. This difference in reaction rates allows for the separation of the two enantiomers. The process is terminated at or near 50% conversion to maximize the yield and enantiomeric excess (ee) of the unreacted enantiomer.

While standard EKR is limited to a theoretical maximum yield of 50%, a more advanced approach, Dynamic Kinetic Resolution (DKR), can overcome this limitation.[9] DKR combines the enzymatic resolution with a second catalyst (typically a transition metal complex) that continuously racemizes the starting material in situ.[9][10] This ensures that the enzyme is constantly supplied with the reactive enantiomer, theoretically enabling a 100% yield of a single enantiomer product.

Caption: Comparison of Kinetic and Dynamic Kinetic Resolution.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

-

Setup: To a solution of racemic cis-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol (1.0 equivalent) in an appropriate organic solvent (e.g., toluene or MTBE), add an acyl donor such as vinyl acetate (2.0 equivalents).

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, ~20 mg per mmol of substrate).

-

Reaction: Stir the suspension at a controlled temperature (e.g., 50°C).[8]

-

Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of both the remaining starting material and the acylated product.

-

Termination: When the conversion reaches approximately 50% (or when the optimal ee is achieved for the desired enantiomer), stop the reaction by filtering off the immobilized enzyme.

-

Separation: Wash the enzyme with fresh solvent. Concentrate the filtrate and separate the unreacted (1R,2R)-amino alcohol from the acylated (1S,2S)-enantiomer using flash column chromatography.

Strategy 3: Asymmetric Reduction of Prochiral Precursors

This strategy involves creating the desired stereochemistry by reducing a prochiral ketone or imine using a chiral catalyst. The key is to control the facial selectivity of the hydride delivery to the carbonyl or imine group.

Causality and Mechanism: A common precursor is an α-amino ketone. The stereocenter at the C1 position is already established, and the goal is to reduce the C2 ketone to the (2R)-alcohol, creating the cis relationship. This can be achieved using transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation.[11] Catalysts composed of rhodium or ruthenium complexed with chiral bisphosphine ligands (e.g., BINAP, MeOBIPHEP) are highly effective.[11][12] The chiral ligand coordinates to the metal center, creating a steric and electronic environment that directs the substrate to bind in a specific orientation, exposing one face of the ketone to hydride attack.

Alternatively, biocatalysis offers a powerful solution through the use of Ketoreductases (KREDs).[13] These enzymes, often requiring a cofactor like NADH or NADPH, can exhibit exceptionally high levels of stereoselectivity for the reduction of ketones to alcohols.[13] By screening a library of KREDs, one can often identify an enzyme that provides the desired (1R,2R) product with near-perfect diastereo- and enantioselectivity.

Caption: Asymmetric reduction of a prochiral α-amino ketone.

Comparative Summary of Synthetic Strategies

| Strategy | Key Reagent/Catalyst | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Challenges |

| Sharpless AA | OsO₄ / (DHQ)₂PHAL | 60-85% | >95% | Direct, high enantioselectivity, creates two stereocenters at once.[7] | Regioselectivity control can be substrate-dependent; use of toxic osmium.[1][5] |

| Enzymatic KR | Lipase (e.g., Novozym 435) | <50% | >99% | High selectivity, mild conditions, environmentally benign.[8][14] | Maximum 50% theoretical yield; requires efficient separation of products. |

| DKR | Lipase + Ru/Rh Catalyst | >90% | >99% | Overcomes the 50% yield limit of KR.[9] | Requires compatibility between the enzyme and the racemization catalyst. |

| Asymmetric Reduction | Ru/Rh-Chiral Ligand or KRED | 80-95% | >98% | High yields and selectivity; avoids resolution steps.[11][13] | Requires synthesis of the prochiral precursor; catalyst screening may be needed. |

Conclusion

The enantioselective synthesis of (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol is a well-addressed challenge in modern organic chemistry, with several robust and high-fidelity methods available to researchers. The Sharpless Asymmetric Aminohydroxylation offers the most direct route, constructing the entire chiral core in a single, highly stereocontrolled step. For applications where maximizing yield from a racemic precursor is paramount, chemoenzymatic Dynamic Kinetic Resolution provides a powerful, high-yielding alternative. Finally, the asymmetric reduction of prochiral ketones, particularly with the advent of advanced biocatalysis using ketoreductases, presents a highly efficient and scalable pathway. The optimal choice of strategy depends on factors such as the availability of starting materials, scalability requirements, and the specific expertise and resources of the research team. Each method, grounded in fundamental principles of stereocontrol, provides reliable access to this critical chiral building block for drug development and beyond.

References

-

Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. [Link]

-

Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). organic-chemistry.org. [Link]

-

Various Authors. (2018). Sharpless Asymmetric Amino-hydroxylation. ResearchGate. [Link]

-

Ghosh, A. K., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. National Institutes of Health. [Link]

-

Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Publishing. [Link]

-

Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Semantic Scholar. [Link]

-

Draksler, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health. [Link]

-

Ghosh, A. K., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. National Institutes of Health. [Link]

-

Wang, Z-W., et al. (2022). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. National Institutes of Health. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. organic-chemistry.org. [Link]

-

Various Authors. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Thieme. [Link]

-

Various Authors. (2009). Enzymatic resolution of 5-hydroxy- and 8-hydroxy-2-tetralols using immobilized lipases. ResearchGate. [Link]

-

Various Authors. (2021). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. National Institutes of Health. [Link]

-

Various Authors. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. PubMed. [Link]

-

Various Authors. (2020). Recent Advances in Biocatalysis for Drug Synthesis. National Institutes of Health. [Link]

-

Various Authors. (2018). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

- Various Authors. (2010). Process for synthesis of amino-methyl tetralin derivatives.

-

Various Authors. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. National Institutes of Health. [Link]

Sources

- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 6. [PDF] Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]

- 13. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

Introduction

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, a chiral bicyclic amino alcohol, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its rigid, well-defined three-dimensional structure, derived from the tetralin backbone, makes it a valuable scaffold and intermediate for the development of novel therapeutic agents and a versatile building block in asymmetric synthesis. This guide provides a comprehensive overview of its core chemical properties, analytical characterization, reactivity, and applications, intended for researchers, scientists, and professionals in drug development.

Part 1: Molecular Structure and Identity

The fundamental characteristics of a molecule are dictated by its structure. For (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, its identity is defined by its specific arrangement of atoms in space.

Nomenclature and Chemical Identifiers

-

IUPAC Name : (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

-

Synonyms : trans-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, rel-(1R,2R)-1-Amino-1,2,3,4-tetrahydro-2-naphthalenol[1]

-

CAS Number : 13286-65-2 (for the trans-isomer)[1]

Stereochemistry: The Essence of Chirality

The defining feature of this molecule is its chirality, arising from two stereocenters at the C1 and C2 positions of the tetralin ring. Chirality, or 'handedness', means the molecule is non-superimposable on its mirror image. This property is critical in pharmacology, as different stereoisomers of a drug can exhibit vastly different biological activities.

The designation (1R,2R) specifies the absolute configuration at these two chiral centers according to the Cahn-Ingold-Prelog priority rules. The amino group is at position 1 and the hydroxyl group is at position 2. The trans designation indicates that these two substituents are on opposite sides of the alicyclic ring plane.

This compound is one of four possible stereoisomers. Understanding the relationship between these isomers is crucial for synthesis and purification.

-

(1R,2R) and (1S,2S) : These two isomers are enantiomers. They are non-superimposable mirror images of each other.

-

(1R,2S) and (1S,2R) : This pair also constitutes enantiomers.

-

Diastereomers : The relationship between any (1R,2R) or (1S,2S) isomer and any (1R,2S) or (1S,2R) isomer is diastereomeric. Diastereomers are stereoisomers that are not mirror images and have different physical properties (e.g., melting point, solubility), which allows for their separation by techniques like chromatography or crystallization.

Caption: Stereoisomeric relationships of 1-Amino-2-hydroxytetralin.

Part 2: Physicochemical Properties

The physical properties of a compound govern its behavior in different environments and are critical for designing experimental conditions, formulations, and purification strategies.

Physical State and Appearance

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is typically a solid at room temperature. Its hydrochloride salt form is often used to improve solubility and stability, appearing as a white to off-white or slightly yellow crystalline powder.[5]

Quantitative Physicochemical Data

A summary of key quantitative properties is presented below. Data for closely related compounds are included for context, as specific experimental values for the (1R,2R)-enantiomer can be sparse in public literature.

| Property | Value | Source / Notes |

| Molecular Weight | 163.22 g/mol | [2] PubChem |

| pKa (Predicted) | 14.67 ± 0.40 | [1] Predicted for the trans-isomer |

| XLogP3-AA | 0.8 | [2] A measure of lipophilicity |

| Topological Polar Surface Area | 46.2 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] (from -NH₂ and -OH) |

| Hydrogen Bond Acceptors | 2 | [1] (from N and O) |

| Melting Point (HCl salt) | 179 - 181 °C | [5] For a related chiral aminocyclopentanol HCl |

Part 3: Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Overview of Analytical Techniques

The primary methods for characterizing (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6][7] High-Performance Liquid Chromatography (HPLC) is indispensable for purity and enantiomeric excess determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR : The proton NMR spectrum is expected to be complex due to the number of distinct protons. Key signals would include:

-

Aromatic Protons : Multiplets in the range of ~7.0-7.5 ppm.

-

Benzylic Protons : Protons on the carbon adjacent to the aromatic ring will appear as multiplets.

-

CH-O and CH-N Protons : The protons on the carbons bearing the hydroxyl and amino groups (C1 and C2) will appear as distinct multiplets, with their chemical shifts influenced by the electronegativity of the attached heteroatom.

-

Aliphatic Protons : The remaining protons on the saturated part of the ring (C3 and C4) will appear as complex multiplets in the upfield region.

-

-OH and -NH₂ Protons : These will appear as broad singlets, and their chemical shift can be variable depending on solvent and concentration.

-

-

¹³C NMR : The carbon NMR spectrum should show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, confirming its asymmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[8]

-

O-H Stretch : A broad band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch : One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretch (Aromatic) : Signals typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic) : Signals appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺) : For C₁₀H₁₃NO, the expected molecular ion peak in an electron impact (EI) spectrum would be at m/z = 163.

-

Fragmentation : Common fragmentation patterns would involve the loss of water (M-18), the loss of the amino group (M-16/17), and cleavage of the alicyclic ring.

Experimental Workflow: Purity and Enantiomeric Excess Determination

Ensuring the chemical and stereochemical purity of the compound is paramount, especially for pharmaceutical applications.

Caption: Analytical workflow for purity and e.e. determination by HPLC.

Protocol 1: Purity Determination by Reverse-Phase HPLC

-

Mobile Phase Preparation : Prepare an appropriate mobile phase, typically a mixture of acetonitrile or methanol and water with a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Instrumentation : Use a standard reverse-phase column (e.g., C18, 5 µm particle size). Set the flow rate (e.g., 1 mL/min) and detector wavelength (e.g., 214 nm or 254 nm).

-

Injection and Analysis : Inject a small volume (e.g., 10 µL) of the sample.

-

Data Processing : Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

-

Column Selection : Choose a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H). This is the most critical step and often requires screening.

-

Mobile Phase : The mobile phase is typically a mixture of hexane and a polar alcohol like isopropanol or ethanol.

-

Method Development : Optimize the mobile phase composition and flow rate to achieve baseline separation of the (1R,2R) and (1S,2S) enantiomers.

-

Analysis : Inject the sample and a racemic standard (a 50:50 mixture of both enantiomers) to identify the retention times of each enantiomer.

-

Calculation : Enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Part 4: Chemical Reactivity and Stability

Reactivity Profile

The reactivity is dominated by the nucleophilic primary amine and the hydroxyl group.

-

Amine Group : As a primary amine, it can undergo acylation, alkylation, and reductive amination. It can also form salts with acids, which is often done to improve its handling and solubility characteristics.

-

Hydroxyl Group : The secondary alcohol can be oxidized to a ketone, or it can be esterified or etherified.

-

Combined Reactivity : The 1,2-amino alcohol arrangement allows for the formation of oxazolidinone rings or other heterocyclic structures, which can be useful for protecting group strategies or for creating new molecular scaffolds.

Stability and Storage

Like many amines, this compound can be sensitive to air and may slowly oxidize over time, potentially leading to discoloration. It is also important to protect it from strong oxidizing agents.[9]

-

Recommended Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[9][10]

Safety and Handling

Based on safety data for related amino alcohols and tetralin derivatives, appropriate precautions must be taken.

-

Hazards : May cause skin and eye irritation or burns.[9][10][11] Harmful if swallowed or inhaled.[12]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood.[10]

-

Handling : Avoid breathing dust, fumes, or vapors.[9] Wash hands thoroughly after handling.

Part 5: Applications in Research and Development

The unique stereochemistry and rigid framework of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol make it a valuable molecule in synthetic and medicinal chemistry.

Chiral Building Block in Synthesis

Its primary application is as a chiral building block. The defined stereochemistry at C1 and C2 can be used to direct the formation of new stereocenters in a predictable manner, a cornerstone of asymmetric synthesis. It serves as a key intermediate for producing enantiomerically pure compounds.[5]

Pharmaceutical and Medicinal Chemistry

The tetralin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework capable of binding to multiple biological targets.

-

CNS Agents : The structural similarity of the tetralin core to neurotransmitters like dopamine and serotonin has made its derivatives targets for central nervous system (CNS) disorders.[13] Derivatives of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol have been synthesized and evaluated for potential antidepressant and anorexigenic (appetite suppressant) activities.[6]

-

Receptor Ligands : Related structures, such as 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, have been investigated as potent and selective agonists for targets like the human melanocortin-4 receptor, which is involved in regulating energy balance.[14]

Conclusion

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is a stereochemically defined molecule with a rich profile of chemical properties. Its rigid structure, combined with its reactive functional groups, makes it an important intermediate for the synthesis of complex chiral molecules. Its relevance is particularly pronounced in drug discovery, where the tetralin scaffold serves as a proven template for developing novel therapeutics, especially for CNS targets. A thorough understanding of its physicochemical properties, analytical characterization, and handling requirements is essential for its effective application in research and development.

References

-

PubChem. (n.d.). trans-(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-OL. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. Retrieved from [Link]

-

PubMed. (2005). 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid as a Tic Mimetic: Application in the Synthesis of Potent Human melanocortin-4 Receptor Selective Agonists. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Stereochemistry of Organic Compounds and Pharmaceuticals. Retrieved from [Link]

-

BioGRID. (n.d.). cis-(1r,2s)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). A Concise Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN') from Naphthalene-2,3-diol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

LookChem. (n.d.). Trans-1-Amino-2-TeTralol. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydro-2-naphthalenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (2023, March 30). 1,2,3,4-TETRAHYDRONAPHTHALENE - SAFETY DATA SHEET. Retrieved from [Link]

-

MD Topology. (n.d.). (2R)-1,2,3,4-Tetrahydronaphthalen-2-amin. Retrieved from [Link]

-

YouTube. (2024, February 27). Chirality & Stereochemistry (Live Recording) Organic Chemistry Review & Practice Session. Leah4sci. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]

-

YouTube. (2019, September 19). Chirality and Stereochemistry Practice Problems. Leah4sci. Retrieved from [Link]

-

YouTube. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Leah4sci. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-naphthol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-naphthol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Trans-(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-OL | C10H13NO | CID 6420130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CIS-(1R,2S)-2-AMINO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL Result Summary | BioGRID [thebiogrid.org]

- 4. 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | C10H13NO | CID 12878369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. fishersci.ca [fishersci.ca]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a Tic mimetic: application in the synthesis of potent human melanocortin-4 receptor selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

This guide provides a comprehensive overview of the physical properties of the chiral amino alcohol, (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physicochemical, and spectroscopic characteristics of this compound. Given the specificity of this stereoisomer, this guide emphasizes the experimental methodologies required for the precise determination of its physical properties, drawing upon data from closely related analogs to provide a comparative context.

Introduction: The Significance of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, a member of the aminotetralin class of compounds, holds considerable interest in medicinal chemistry. The rigid, conformationally restricted tetralin scaffold, combined with the stereochemically defined amino and hydroxyl groups, makes it a valuable chiral building block for the synthesis of complex molecular architectures. Aminotetralin derivatives are known to interact with various biological targets, and the specific stereochemistry of substituents is often critical for pharmacological activity. Therefore, a thorough understanding of the physical properties of a single enantiomer like the (1R,2R) isomer is paramount for its effective use in research and development.

This guide will systematically explore the key physical properties of this compound, providing both theoretical context and practical experimental guidance.

Molecular Structure and Stereochemistry

The defining feature of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is its specific three-dimensional arrangement of atoms. The "(1R,2R)" designation indicates the absolute configuration at the two chiral centers, C1 and C2. This trans-configuration of the amino and hydroxyl groups on the saturated portion of the tetralin ring system dictates the molecule's overall shape and how it interacts with other chiral molecules, such as biological receptors.

Key Structural Features:

-

Molecular Formula: C₁₀H₁₃NO

-

Molecular Weight: 163.22 g/mol

-

CAS Number: Not available for this specific stereoisomer. The racemic mixture and other stereoisomers have distinct identifiers.

-

IUPAC Name: (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

The precise determination of the three-dimensional structure and absolute stereochemistry is fundamental. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline compounds.[1][2]

Workflow for X-ray Crystallography

Sources

An In-depth Technical Guide to the Crystal Structure of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

Abstract

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is a stereochemically defined aminotetralin derivative of significant interest in medicinal chemistry and pharmacology. Its primary recognition stems from its role as a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the epinephrine biosynthesis pathway. The precise three-dimensional arrangement of its constituent atoms, dictated by its crystal structure, is fundamental to its biological activity. This guide provides a comprehensive technical overview of the crystallographic aspects of this molecule, detailing established methodologies for its structural determination. While a publicly archived crystal structure for this specific compound is not available as of the time of this writing, this document serves as an expert guide to the experimental workflows required for its analysis, the anticipated structural features, and the profound implications of such a structure in the context of drug design.

Introduction: The Significance of a Chiral Scaffold

The tetralin (1,2,3,4-tetrahydronaphthalene) framework is a privileged scaffold in medicinal chemistry, offering a conformationally restrained system that mimics aspects of endogenous catecholamines. The introduction of chiral centers, as in (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, imparts a high degree of stereospecificity to its molecular interactions. The trans configuration of the amino and hydroxyl groups at the C1 and C2 positions is a critical determinant of its potent inhibitory activity against Phenylethanolamine N-methyltransferase (PNMT).

PNMT catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to form epinephrine (adrenaline).[1] By selectively inhibiting this enzyme, compounds like (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol serve as invaluable tools for probing the physiological roles of epinephrine and as potential therapeutic leads for conditions where modulation of adrenergic pathways is desired.[2][3] Understanding the precise solid-state conformation and intermolecular interactions through single-crystal X-ray diffraction is therefore a cornerstone for rational drug design and the development of next-generation PNMT inhibitors.

Crystallographic Analysis: A Methodological Blueprint

The determination of a molecule's crystal structure is a systematic process that begins with synthesis and culminates in the refinement of a three-dimensional atomic model.[4][5] The following sections provide a detailed, field-proven protocol for the crystallographic analysis of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol.

Synthesis and Purification

The synthesis of aminotetralin derivatives is well-documented. A common approach involves the stereoselective reduction of a corresponding aminoketone or the opening of an epoxide. For the title compound, a multi-step synthesis starting from a commercially available tetralone derivative would be a standard approach, often involving chiral auxiliaries or asymmetric catalysis to establish the desired (1R,2R) stereochemistry.

Following synthesis, rigorous purification is paramount. This is typically achieved by column chromatography followed by recrystallization. The purity of the bulk material should be confirmed by NMR spectroscopy and mass spectrometry before proceeding to crystallization trials.

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[6] For amino alcohols, crystallization is frequently more successful with the protonated salt form, such as the hydrochloride (HCl) salt, which can enhance crystal packing through strong hydrogen bonding.

Step-by-Step Crystallization Workflow:

-

Salt Formation: Dissolve 100 mg of purified (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol free base in a minimal amount of methanol (approx. 2 mL). Add one molar equivalent of 2M HCl in diethyl ether dropwise while stirring. The hydrochloride salt will typically precipitate. Isolate the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Solvent Screening: Screen a variety of solvent systems for their ability to dissolve the salt and promote slow crystallization. Common choices include alcohol-water mixtures (e.g., methanol/water, ethanol/water) or solvent/anti-solvent systems (e.g., dissolving in methanol and adding diethyl ether as an anti-solvent).

-

Crystallization Setup (Slow Evaporation):

-

Prepare a saturated solution of the hydrochloride salt in a suitable solvent (e.g., 90:10 ethanol:water) at a slightly elevated temperature (e.g., 40 °C).

-

Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C).

-

-

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of clear, well-defined single crystals. Once suitable crystals have formed (typically >0.1 mm in each dimension), carefully harvest them using a cryoloop.

Crystallization Workflow Diagram:

Caption: Workflow for obtaining single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD) and Data Processing

The principle of SC-XRD involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern.[7] The geometry and intensity of the diffracted spots contain the information needed to determine the arrangement of atoms within the crystal.

Data Collection and Processing Workflow:

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head, typically at a cryogenic temperature (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected using a modern detector (e.g., a CCD or pixel array detector).

-

Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of each reflection. This data is then scaled and merged to produce a final reflection file.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

Expected Structural Features and Molecular Conformation

Although the precise crystal structure is yet to be publicly reported, fundamental principles of stereochemistry allow for a confident prediction of its core conformational features.

-

Chair-like Conformation: The non-aromatic portion of the tetralin ring is expected to adopt a half-chair conformation to minimize steric strain.

-

Trans-diaxial Substituents: The (1R,2R) stereochemistry dictates a trans relationship between the amino group at C1 and the hydroxyl group at C2. In the most stable chair-like conformation, these bulky substituents are expected to occupy pseudo-axial positions to minimize steric hindrance.

-

Hydrogen Bonding: In the crystal lattice, extensive hydrogen bonding is anticipated. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the protonated amino group (in the case of a salt) is a strong hydrogen bond donor. These interactions, along with potential π-stacking of the aromatic rings, will be the primary forces governing the crystal packing.

Table 1: Anticipated Crystallographic Parameters (Hypothetical)

| Parameter | Expected Value/Type | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for chiral organic molecules. |

| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) | The molecule is chiral, precluding centrosymmetric space groups. |

| Z (Molecules/Unit Cell) | 2, 4, or 8 | Typical for organic molecules of this size. |

| Key Dihedral Angle (H-N-C1-C2) | ~180° | Reflecting the trans-diaxial relationship. |

| Hydrogen Bonds | O-H···Cl, N-H···Cl, N-H···O | Strong intermolecular forces directing crystal packing. |

Pharmacological Context: Mechanism of PNMT Inhibition

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol functions as a competitive inhibitor at the active site of PNMT. The enzyme's active site has distinct binding pockets for the catecholamine substrate (norepinephrine) and the methyl-donating cofactor (SAM).[8] This aminotetralin derivative is a norepinephrine mimic. Its rigid structure and the precise stereochemical presentation of the amino and hydroxyl groups allow it to bind with high affinity to the substrate pocket, preventing norepinephrine from binding and thus halting the synthesis of epinephrine.[1][2]

PNMT Catalytic Cycle and Inhibition Pathway:

Caption: The PNMT catalytic cycle and its competitive inhibition.

Conclusion

The definitive determination of the crystal structure of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is a critical step in fully understanding its structure-activity relationship. Such a structure would provide precise bond lengths, bond angles, and torsional angles, offering invaluable data for computational modeling and the rational design of new, even more potent and selective PNMT inhibitors. The methodologies outlined in this guide represent the gold standard in chemical crystallography and provide a clear path forward for obtaining this crucial piece of chemical information. The resulting structural insights would undoubtedly accelerate research in adrenergic pharmacology and the development of novel therapeutics.

References

-

New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. (2021, October 26). U.S. Department of Energy Office of Science. [Link]

-

Phenylethanolamine N-methyltransferase. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Mahmoodi, N., Harijan, R. K., Alfaro, J. F., Blanchard, J. S., & Schramm, V. L. (2021). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. ACS Chemical Biology, 16(11), 2246–2255. [Link]

-

Trans-(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-OL. (n.d.). PubChem. [Link]

-

X-ray crystallography. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

-

cis-(1r,2s)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol. (n.d.). BioGRID. [Link]

-

Blow, D. (2000). X ray crystallography. Postgraduate Medical Journal, 76(899), 558–566. [Link]

-

A review on x-ray crystallography and it's applications. (2024). The Pharma Innovation Journal, 13(4), 133-138. [Link]

-

Search - Access Structures. (n.d.). CCDC. [Link]

-

Understanding x-ray crystallography structures. (2021, September 26). [Video]. YouTube. [Link]

-

Naphthalene, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. [Link]

-

8-Amino-7-hydroxy-tetralin-2-one. (n.d.). PubChem. [Link]

Sources

- 1. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aps.anl.gov [aps.anl.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 8. PNMT - Creative Enzymes [creative-enzymes.com]

Spectroscopic Profile of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol: A Technical Guide

Introduction

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound of significant interest in medicinal chemistry and drug development. Its rigid, conformationally constrained structure, derived from the tetralin scaffold, and the stereospecific arrangement of its amino and hydroxyl functional groups make it a valuable building block for the synthesis of various biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and this is where spectroscopic techniques provide an indispensable toolkit.

This technical guide offers an in-depth analysis of the spectroscopic characteristics of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The objective is to provide researchers, scientists, and drug development professionals with a comprehensive reference for the identification, characterization, and quality control of this important chiral intermediate. The presented data is a synthesis of predicted values based on established spectroscopic principles and data from analogous structures, supplemented with detailed, field-proven experimental protocols.

Molecular Structure and Stereochemistry

The specific stereochemistry of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol dictates its unique three-dimensional arrangement, which in turn influences its spectroscopic properties. The trans configuration of the amino and hydroxyl groups on the chiral centers C1 and C2 is a key structural feature.

Caption: Molecular Structure of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The chemical shifts are influenced by the electronic environment and spatial arrangement of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (4H) | 7.10 - 7.40 | Multiplet | - |

| H1 (CH-NH₂) | ~3.80 | Doublet | ~4-6 |

| H2 (CH-OH) | ~4.10 | Multiplet | - |

| H3 (CH₂) | 1.80 - 2.10 | Multiplet | - |

| H4 (CH₂) | 2.80 - 3.10 | Multiplet | - |

| NH₂ (2H) | Broad singlet | - | - |

| OH (1H) | Broad singlet | - | - |

Justification of Predicted ¹H NMR Data:

-

Aromatic Protons: The four protons on the benzene ring are expected to appear in the typical aromatic region of 7.10-7.40 ppm as a complex multiplet due to their distinct electronic environments and coupling to each other.

-

H1 and H2: The protons on the stereocenters (H1 and H2) are deshielded by the adjacent electron-withdrawing amino and hydroxyl groups, respectively. Their chemical shifts are predicted to be around 3.80 and 4.10 ppm. The trans-diaxial relationship between H1 and H2 would typically result in a larger coupling constant (8-12 Hz); however, in a flexible ring system, an average, smaller coupling constant is expected. H2 will likely appear as a multiplet due to coupling with H1 and the adjacent diastereotopic protons of the CH₂ group at C3.

-

H3 and H4: The methylene protons at C3 and C4 are diastereotopic due to the chirality of the molecule. This will result in complex multiplets in the aliphatic region. The protons at C4 are adjacent to the aromatic ring and will therefore be slightly deshielded compared to the protons at C3.

-

NH₂ and OH Protons: The signals for the amine and hydroxyl protons are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. They are typically observed as broad singlets that can be exchanged with D₂O.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, 2C) | 135 - 140 |

| Aromatic CH (4C) | 125 - 130 |

| C1 (CH-NH₂) | ~55 |

| C2 (CH-OH) | ~70 |

| C3 (CH₂) | ~30 |

| C4 (CH₂) | ~25 |

Justification of Predicted ¹³C NMR Data:

-

Aromatic Carbons: The six aromatic carbons will appear in the downfield region (125-140 ppm). The two quaternary carbons at the ring fusion will have a slightly different chemical shift from the four protonated aromatic carbons.

-

C1 and C2: The carbons bearing the amino and hydroxyl groups will be deshielded, with the carbon attached to the more electronegative oxygen (C2) appearing further downfield (~70 ppm) than the carbon attached to the nitrogen (C1, ~55 ppm).

-

C3 and C4: The aliphatic methylene carbons will appear in the upfield region of the spectrum, with typical chemical shifts around 25-30 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR Data Acquisition and Processing.

-

Sample Preparation: Accurately weigh 5-10 mg of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[1] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent.

-

Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. For ¹H NMR, integrate the signals to determine the relative number of protons. Reference the spectra using an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H stretch, N-H stretch | Alcohol, Amine |

| 3080 - 3010 | Medium | C-H stretch (aromatic) | Aromatic Ring |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) | CH, CH₂ |

| 1600 - 1450 | Medium to Weak | C=C stretch (in-ring) | Aromatic Ring |

| 1590 - 1500 | Medium | N-H bend | Amine |

| 1260 - 1000 | Strong | C-O stretch | Alcohol |

| 1200 - 1020 | Medium | C-N stretch | Amine |

Justification of Predicted IR Data:

-

O-H and N-H Stretching: The most prominent features in the IR spectrum are expected to be the broad absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching of the alcohol and the N-H stretching of the primary amine.[2][3][4][5][6] The broadening is a result of intermolecular hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.[2][3][4][5][6]

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring will give rise to a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.[2][3][4][5][6]

-

N-H Bending: The scissoring vibration of the primary amine is expected to produce a medium intensity band around 1590-1500 cm⁻¹.

-

C-O and C-N Stretching: Strong absorption bands corresponding to the C-O stretching of the secondary alcohol and the C-N stretching of the amine are expected in the fingerprint region (1260-1000 cm⁻¹ and 1200-1020 cm⁻¹, respectively).[2][3][4][5][6]

Experimental Protocol for FTIR Spectroscopy

Caption: Workflow for FTIR Data Acquisition and Processing.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest and most common method for solid samples.

-

KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

-

Background Spectrum: Collect a background spectrum with the ATR crystal clean and uncovered or with a pure KBr pellet. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[7][8]

-

Sample Spectrum: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder and collect the IR spectrum. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum and convert it to an absorbance spectrum. Analyze the spectrum to identify the key functional group absorptions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing a molecular fingerprint.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is C₁₀H₁₃NO, giving it a monoisotopic mass of 163.0997 g/mol .

Key Predicted Fragments:

-

Molecular Ion (M⁺˙): m/z = 163. The presence of a nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[9] The intensity of the molecular ion peak may be weak due to the facile fragmentation of the molecule.

-

[M-1]⁺: m/z = 162. Loss of a hydrogen radical.

-

[M-17]⁺: m/z = 146. Loss of a hydroxyl radical (•OH).

-

[M-18]⁺: m/z = 145. Loss of a water molecule (H₂O), a common fragmentation pathway for alcohols.[9][10][11]

-

[M-43]⁺: m/z = 120. Cleavage of the C1-C2 bond with loss of the CH(OH)CH₂NH₂ fragment.

-

Base Peak: The base peak is likely to result from a stable fragment. A probable candidate is the fragment at m/z = 130, resulting from the loss of an ethylamine radical (•CH₂NH₂) via alpha-cleavage, a characteristic fragmentation for both amines and alcohols.[9][10][11] Another possibility is a fragment at m/z = 44, corresponding to [CH₂=NH₂]⁺, also from alpha-cleavage.

Proposed Fragmentation Pathway (Electron Ionization):

Caption: Proposed Mass Spectrometry Fragmentation Pathway for (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol.

Experimental Protocol for Electron Ionization Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds. The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12][13][14][15][16] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive picture of the molecular structure of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the stereochemical relationships of the substituents. IR spectroscopy provides definitive evidence for the presence of the key amino and hydroxyl functional groups. Mass spectrometry confirms the molecular weight and offers valuable structural insights through characteristic fragmentation patterns. The predicted data and detailed protocols presented in this guide serve as a robust resource for the unambiguous identification and characterization of this important chiral building block in research and development settings.

References

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

-

Infrared spectroscopy correlation table. (2023). In Wikipedia. [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Wishart Research Group. [Link]

-

Freire, F., & Espinosa, J. F. (2007). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. Journal of Chemical Information and Modeling, 47(6), 2426–2432. [Link]

-

Kwon, Y., Lee, D., Choi, Y. S., & Lee, J. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review, 1(1), 1-10. [Link]

-

He, L., Jiao, Y., & Liu, H. (2015). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Taibah University for Science, 9(3), 336-343. [Link]

-

Kim, H., Lee, S., & Kim, H. J. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. [Link]

-

Scribd. (n.d.). IR Correlation Table. [Link]

-

Srivastava, V. (2023, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

-

chemeurope.com. (n.d.). Infrared spectroscopy correlation table. [Link]

-

A Simplified Infrared Correlation Chart. (n.d.). [Link]

-

NMR Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

-

Freire, F., & Espinosa, J. F. (2007). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. ResearchGate. [Link]

-

Mass Spectrometry Ionization Methods. (n.d.). Emory University. [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. [Link]

-

Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

-

McMurry, J. (2023, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry (10th ed.). Chemistry LibreTexts. [Link]

-

Electron Ionization. (2022, July 3). Chemistry LibreTexts. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

-

Electronic Supplementary information (ESI). (n.d.). The Royal Society of Chemistry. [Link]

-

ELECTRON IONIZTION IN MASS SPECTROSCOPY. (n.d.). SlideShare. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). [Link]

-

Khan, I., et al. (2023). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 1-15. [Link]

-

Step-by-step Analysis of FTIR - 2023. (n.d.). UniTechLink. [Link]

-

Khan Academy. (n.d.). Coupling constant. [Link]

-

Infrared Spectroscopy Absorption Table. (2023, September 11). Chemistry LibreTexts. [Link]

-

NMR spectroscopy of small molecules in solution. (2023). In Nuclear Magnetic Resonance (Vol. 50). Royal Society of Chemistry. [Link]

-

fourier transform infrared spectroscopy. (n.d.). [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR) Services. (n.d.). EAG Laboratories. [Link]

-

7: FT-IR Spectroscopy (Experiment). (2023, January 7). Chemistry LibreTexts. [Link]

-

Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. (2022). The Journal of Physical Chemistry A, 126(48), 9037–9046. [Link]

-

Soderberg, T. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

NMR sample preparation guidelines. (n.d.). [Link]

-

Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group. [Link]

-

(1S,2R)-(-)-1-Amino-2-indanol. (n.d.). PubChem. [Link]

-

Strategies for Accessing cis-1-Amino-2-Indanol. (2021). Molecules, 26(11), 3195. [Link]

-

A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. (2015). International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008. [Link]

-

1 H NMR spectra of 2-amino-2 0... (n.d.). ResearchGate. [Link]

-

1,2,3,4-Tetrahydro-1-naphthalenol. (n.d.). PubChem. [Link]

-

2-Propanol, 1-amino-. (n.d.). NIST WebBook. [Link]

-

1-Amino-2-naphthol. (n.d.). PubChem. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mse.washington.edu [mse.washington.edu]

- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

A Technical Guide to the Chirality of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol: Stereochemistry, Resolution, and Analysis

Abstract

Chirality is a fundamental principle in pharmacology and drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, a key structural motif in various pharmacologically active compounds, possesses two stereogenic centers, giving rise to a complex stereoisomeric landscape. This technical guide provides an in-depth exploration of the chirality of this molecule, designed for researchers, scientists, and drug development professionals. We will dissect its stereochemistry, detail robust protocols for chiral resolution and analysis, and discuss the underlying principles that govern stereoselective interactions in biological systems. This document serves as a practical and authoritative resource, grounding its methodologies in established scientific literature to ensure both accuracy and applicability.

The Stereochemical Landscape of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

The structure of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol contains two adjacent chiral centers at the C1 and C2 positions of the saturated ring. The presence of 'n' chiral centers in a molecule can result in a maximum of 2n stereoisomers.[1] For this compound, with n=2, there are four possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric.[2] This relationship is defined by the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups:

-

trans isomers: The -NH₂ and -OH groups are on opposite sides of the alicyclic ring plane. This pair consists of the (1R,2R) and (1S,2S) enantiomers.

-

cis isomers: The -NH₂ and -OH groups are on the same side of the ring plane. This pair consists of the (1R,2S) and (1S,2R) enantiomers.

The synthesis of this compound via the aminolysis of 1,2-epoxy-1,2,3,4-tetrahydronaphthalene invariably leads to the formation of trans-1-amino-1,2,3,4-tetrahydronaphthalen-2-ols.[3] This stereochemical outcome is a direct result of the SN2 mechanism, where the amine nucleophile attacks one of the epoxide carbons, forcing the ring to open in a way that results in a trans configuration of the entering amine and the existing oxygen.

Caption: Stereoisomeric relationships of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol.

Chiral Resolution: Methodologies and Protocols

Separating a racemic mixture into its constituent enantiomers—a process known as chiral resolution—is a critical step in drug development.[4] Since enantiomers possess identical physical properties in an achiral environment, specialized methods are required that introduce a chiral element to the system.

High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase

Direct separation of enantiomers via HPLC is a powerful and widely used technique.[5] The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For chiral amines and amino alcohols, acetylated β-cyclodextrin CSPs have demonstrated excellent separation performance in reversed-phase mode.[6][7]

The mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral cavities of the cyclodextrin. The stability of these complexes differs for each enantiomer due to steric and electronic factors, leading to different retention times and thus, separation.

This protocol is a self-validating system designed for the robust separation of the trans-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol enantiomers.

-

Column Selection:

-

Stationary Phase: Acetylated β-cyclodextrin bonded to silica gel (e.g., SUMICHIRAL™ OA-7700 or equivalent).

-

Rationale: This CSP is specifically effective for chiral amines and amino alcohols, offering good peak shape and resolution without requiring complex mobile phase modifiers.[6]

-

-

Mobile Phase Preparation:

-

Composition: 20 mM Potassium Phosphate Buffer (pH 6.5) and Acetonitrile (ACN) in a 90:10 (v/v) ratio.

-

Rationale: A buffered aqueous-organic mobile phase provides a stable pH to ensure consistent ionization of the amine and promotes the necessary hydrophobic and polar interactions for chiral recognition within the cyclodextrin cavity.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of 0.5 mg/mL.

-

-

Data Analysis:

-

Calculate the retention factor (k'), separation factor (α), and resolution (Rs) to quantify the separation quality. The separation factor (α) is the ratio of the retention factors of the two enantiomers (k'₂ / k'₁).[6]

-

| Parameter | Enantiomer 1 (e.g., 1S,2S) | Enantiomer 2 (e.g., 1R,2R) |

| Retention Time (t_R) | ~8.5 min | ~9.8 min |

| Retention Factor (k') | 3.25 | 3.90 |

| Separation Factor (α) | \multicolumn{2}{ | c |

| Resolution (R_s) | \multicolumn{2}{ | c |

| Note: These are representative values. Actual results may vary based on the specific column and system. |

Classical Resolution via Diastereomeric Salt Formation

An alternative, classical approach is the formation of diastereomeric salts using a chiral resolving agent. This method leverages the different physical properties (notably solubility) of diastereomers to enable their separation by conventional means like fractional crystallization.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Characterization and the Importance of Stereoselectivity

Once separated, the enantiomeric purity and absolute configuration of each isomer must be confirmed. Chiral analysis often involves multiple complementary techniques.[8][9]

-

Polarimetry: Enantiomers rotate plane-polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property used to identify a specific enantiomer.

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. Enantiomers produce mirror-image CD spectra, providing definitive confirmation of their identity and high sensitivity for determining enantiomeric excess.

The fundamental reason for this rigorous separation and characterization lies in the stereoselective nature of biological systems. Receptors, enzymes, and other biological targets are themselves chiral. The interaction between a small molecule and its biological target is often described by the "three-point attachment model," where a specific 3D orientation is required for optimal binding and subsequent biological response.

Caption: The three-point interaction model illustrating stereoselective receptor binding.

This stereoselectivity means that one enantiomer, the eutomer , may be responsible for the desired therapeutic effect, while the other, the distomer , could be less active, inactive, or even contribute to undesirable side effects or toxicity.[10][11] For instance, in a series of related 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes, the (1R,3S)-(-)-isomer was found to be more active in stimulating tyrosine hydroxylase.[12] This underscores the absolute necessity of evaluating stereoisomers independently.

Conclusion

The chirality of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol presents both a challenge and an opportunity in medicinal chemistry and drug development. Its four stereoisomers possess distinct spatial arrangements that can lead to profoundly different pharmacological profiles. A thorough understanding of its stereochemistry, coupled with robust and validated methods for chiral resolution and analysis as detailed in this guide, is paramount. By applying these principles and protocols, researchers can effectively isolate and characterize the desired stereoisomer, paving the way for the development of safer, more selective, and more effective therapeutic agents.

References

-

Nishioka, R., Iwata, T., & Horinouchi, N. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Available at: [Link]

-

Murti, V. A., & Bhandari, K. (1986). Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. ChemInform. Available at: [Link]

-

Toda, F., & Tanaka, K. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Available at: [Link]

-

Nishioka, R., Iwata, T., Horinouchi, N., & Nimura, N. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

-

Li, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

-

Charifson, P. S., et al. (1994). Synthesis and Pharmacological Evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor With Sigma-Like Neuromodulatory Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Trans-(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-OL. PubChem Compound Database. Available at: [Link]

-

Lehár, L., & Sedlák, M. (2004). Biomedical aspects of chiral molecules. Journal of Applied Biomedicine. Available at: [Link]

-

Clark, J. (2023). Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts Chemistry. Available at: [Link]

-